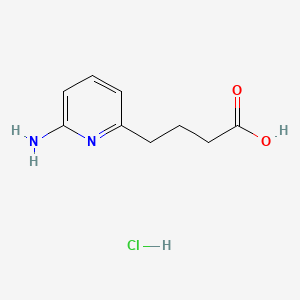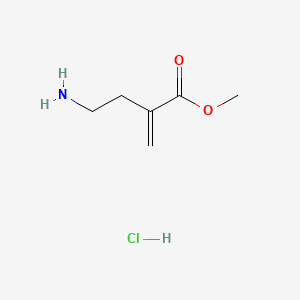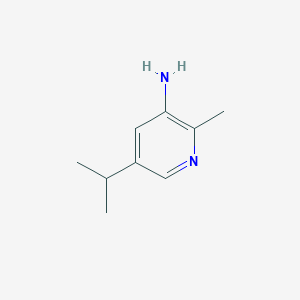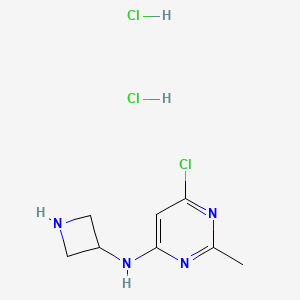![molecular formula C9H11ClO2S B13470342 Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiophene ring and a methyl ester group attached to a propanoate chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate typically involves the chloromethylation of a thiophene derivative followed by esterification. One common method is the reaction of 3-(thiophen-2-yl)propanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Hydrolysis Products: 3-[5-(chloromethyl)thiophen-2-yl]propanoic acid.
Scientific Research Applications
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized in the synthesis of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[5-(bromomethyl)thiophen-2-yl]propanoate
- Methyl 3-[5-(iodomethyl)thiophen-2-yl]propanoate
- Methyl 3-[5-(methylthio)thiophen-2-yl]propanoate
Uniqueness
Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl and iodomethyl analogs. The chlorine atom is less reactive than bromine or iodine, making the compound more stable under certain conditions. Additionally, the chloromethyl group can participate in specific substitution reactions that are not feasible with other halogens .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate |
InChI |
InChI=1S/C9H11ClO2S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3H,4-6H2,1H3 |
InChI Key |
OBJSFYDSGOANHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(S1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)

![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13470302.png)


![(2S)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]-2-acetamidopropanoic acid](/img/structure/B13470321.png)

![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)


